molecular formula C7H8N4O B1403468 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 1256821-68-7

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1403468
M. Wt: 164.16 g/mol
InChI Key: VJWKPLSJQMSZSL-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridine derivatives are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . They are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .


Chemical Reactions Analysis

1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : A study by Halim and Ibrahim (2022) discusses the synthesis of a novel compound closely related to 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. They employed ring opening and closure reactions in their synthesis, demonstrating the compound's structural stability and high reactivity for nucleophilic attack (Halim & Ibrahim, 2022).

  • Spectral and Quantum Studies : The same study also provided in-depth spectral analysis and quantum studies, including theoretical electronic absorption spectra, hyper conjugative interactions, and thermodynamic properties, which are crucial for understanding the compound's behavior and potential applications (Halim & Ibrahim, 2022).

Antibacterial and Antifungal Activities

  • Antimicrobial Properties : Research by Maqbool et al. (2014) focused on the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, revealing good antibacterial properties in some synthesized compounds (Maqbool et al., 2014).

Antitumor Activities

  • Antitumor Applications : El-Borai, Rizk, Abd‐Aal, and El-Deeb (2012) reported on the antitumor activity of pyrazolo[3,4-b]pyridine derivatives against liver cell lines, highlighting the potential of these compounds in cancer research (El-Borai et al., 2012).

Chemical Transformations and Reactivity

  • Reactivity and Transformations : A study by Biffin, Brown, and Porter (1968) explored the transformation of pyrimidines into pyrazoles, which is relevant for understanding the chemical reactivity of similar compounds, including 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine (Biffin et al., 1968).

Miscellaneous Applications

  • Synthesis of Nucleosides : Research by Sanghvi et al. (1989) on the synthesis of various C-4 substituted pyrazolo[3,4-b]pyridine nucleosides for biological activity testing adds another dimension to the potential applications of this compound (Sanghvi et al., 1989).

Future Directions

The development of an effective synthetic approach to novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

properties

IUPAC Name

5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWKPLSJQMSZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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